[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol
Description
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 5 and a hydroxymethyl group at position 3. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxazole derivatives, which exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-9(5-13)12-6-14-10/h1-4,6,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJANMNZYPSJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with glycine in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 5-(4-Fluorophenyl)-1,3-oxazol-4-yl]carboxylic acid.
Reduction: 5-(4-Fluorophenyl)-1,3-dihydrooxazol-4-yl]methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Core
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Withdrawing Effects : The 4-fluorophenyl group enhances metabolic stability compared to phenyl analogs by reducing electron density in the aromatic system .
- Solubility: The hydroxymethyl group in this compound improves aqueous solubility relative to non-polar substituents (e.g., phenyl in C₁₀H₉NO₂) .
- Biological Activity : Oxazole derivatives with triphenylphosphonium groups (e.g., compounds in ) show potent anticancer activity, suggesting that bulky substituents enhance cellular uptake .
Comparison with Non-Oxazole Heterocycles
Imidazole and Triazole Derivatives
- Imidazole Analogs: Compound 6 in (2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol) features a thioether and ethanol chain, which may confer higher membrane permeability than the hydroxymethyl group in the target compound .
- Triazole Derivatives : 5-(4-Fluorophenyl)-4-R-1,2,4-triazole-3-thiols () exhibit antimicrobial activity, highlighting the role of fluorine in enhancing bioactivity across heterocyclic systems .
Thiadiazole Derivatives
- Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () show selective anticancer activity against breast cancer (IC₅₀ = 1.28 µg/mL), suggesting that fluorinated aromatic systems synergize with sulfur-containing heterocycles .
Biological Activity
[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Information
| Property | Value |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 193.18 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 79145510 |
The compound features a 4-fluorophenyl group attached to an oxazole ring , which is further connected to a methanol group . This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. For instance, it has been tested against clinical isolates of Neisseria gonorrhoeae, demonstrating bacteriostatic properties with a minimum inhibitory concentration (MIC) of 0.5 µg/mL .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In particular, it has shown promise in targeting specific pathways involved in tumor growth and metastasis.
Case Study: Neuroprotection
A notable study investigated the neuroprotective effects of a related compound, which demonstrated that exposure to neurotoxic stimuli resulted in enhanced neuronal survival when treated with this compound derivatives. The treatment led to a 50% increase in survival rates in neuronal cultures exposed to amyloid-beta (Aβ) peptide . This suggests potential applications in neurodegenerative disease therapies.
Interaction with Biological Targets
The mechanism by which this compound exerts its biological effects is believed to involve interactions with various cellular receptors and enzymes. Similar compounds have been shown to bind with high affinity to multiple targets, leading to alterations in cellular signaling pathways.
Biochemical Pathways
Compounds with oxazole rings have been implicated in influencing several biochemical pathways that regulate cell proliferation and apoptosis. The presence of the fluorine atom may enhance the compound's binding affinity and stability, making it a valuable scaffold for drug development.
Synthetic Routes
The synthesis of this compound typically involves reactions between 4-fluorobenzaldehyde and glycine under specific conditions. Optimized reaction conditions can improve yield and purity while adhering to green chemistry principles.
Future Directions
Given its promising biological activities, further research into this compound could lead to the development of new therapeutic agents. Its unique structure provides opportunities for modification and optimization to enhance efficacy and reduce toxicity.
Q & A
Q. Basic
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles (e.g., oxazole-phenyl torsion ~30–45°). Software like SHELXL refines hydrogen bonding networks (e.g., N-H···O/N interactions) .
How can computational methods like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?
Q. Advanced
- DFT studies : Optimize geometry, calculate frontier orbitals (HOMO-LUMO gaps), and map electrostatic potentials (MEP) to predict reactivity. For analogs, HOMO-LUMO gaps ~4–5 eV suggest stability under physiological conditions .
- Molecular docking : Screen against targets like p38α MAP kinase (using AutoDock Vina) to assess binding affinity. Dihedral angles between fluorophenyl and oxazole moieties influence steric compatibility with active sites .
What experimental strategies resolve contradictions between crystallographic data and computational structural predictions?
Q. Advanced
- Cross-validation : Compare SCXRD-derived torsion angles (e.g., 35.7° for fluorophenyl-oxazole) with DFT-optimized geometries. Discrepancies >5° may indicate crystal packing effects .
- Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent to assess conformational flexibility. RMSD values >2 Å suggest dynamic deviations from static models .
How should stability-indicating studies be designed to evaluate degradation pathways under stress conditions?
Q. Advanced
- Forced degradation : Expose the compound to heat (80°C), UV light, and hydrolytic conditions (acid/base). Monitor via HPLC-MS for degradation products (e.g., oxazole ring cleavage or fluorophenyl oxidation) .
- Kinetic analysis : Calculate degradation rate constants (k) under varying pH. For analogs, acidic conditions (pH 1–3) accelerate hydrolysis, requiring stabilization via lyophilization or inert packaging .
What methodologies assess the environmental impact of this compound?
Q. Advanced
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Structure-activity relationships (SAR) compare logP values to predict bioaccumulation .
- Green synthesis : Replace DMF with ionic liquids or ethanol-water mixtures to reduce waste. Biocatalytic routes (e.g., ketoreductases) improve atom economy .
How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
Q. Advanced
- Derivatization : Introduce substituents (e.g., methyl, nitro) at the oxazole 2-position or fluorophenyl para-position. For kinase inhibitors, electron-withdrawing groups enhance binding (IC₅₀ reduction by ~30%) .
- Comparative crystallography : Solve structures of analogs (e.g., pyridyl vs. phenyl substitutions) to correlate dihedral angles with inhibitory potency .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral resolution : Use chiral stationary phases (CSP-HPLC) or enzymatic kinetic resolution (e.g., lipases) to separate enantiomers. For hydroxymethyl groups, asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee .
- Process optimization : Continuous flow reactors minimize racemization by reducing residence time at high temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
